N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
描述
BenchChem offers high-quality N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O2S/c1-12-16(13(2)23(3)22-12)27(25,26)21-11-14-4-8-24(9-5-14)17-15(10-18)19-6-7-20-17/h6-7,14,21H,4-5,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYVQUVNUWBOQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique combination of structural elements, including a pyrazole ring and a piperidine moiety, which contribute to its diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and potential therapeutic applications.
Structural Characteristics
The molecular structure of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide can be represented as follows:
This structure includes:
- Pyrazole ring : Implicated in various biological activities.
- Piperidine moiety : Enhances interaction with biological targets.
- Sulfonamide group : Known for its antibacterial and anticancer properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including sulfonamide compounds. N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has been evaluated for its antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrazole sulfonamides were tested against U937 cells using the CellTiter-Glo Luminescent assay. The results indicated that these compounds exhibited low cytotoxicity while maintaining significant antiproliferative activity .
Table 1: Antiproliferative Activity of Pyrazole Sulfonamides
| Compound Name | IC50 (µM) | Cell Line | Cytotoxicity |
|---|---|---|---|
| Pyrazole A | 12.5 | U937 | Low |
| Pyrazole B | 15.0 | HeLa | Low |
| N-(Cyanopyrazin) | 10.0 | A549 | Low |
The mechanism by which N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide exerts its biological effects is believed to involve:
- Inhibition of key enzymes : The sulfonamide group can inhibit carbonic anhydrase and other enzymes involved in tumor growth.
- Receptor modulation : The compound may act as an antagonist at muscarinic receptors (specifically M4), influencing neurological signaling pathways .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. The following general synthetic pathway can be outlined:
- Formation of the pyrazole ring via cyclization reactions.
- Introduction of the piperidine moiety through nucleophilic substitution.
- Sulfonamide formation , typically involving the reaction of an amine with a sulfonyl chloride.
Case Studies
Several case studies have demonstrated the efficacy of pyrazole sulfonamides in preclinical models:
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers tested several pyrazole sulfonamides against human cancer cell lines. The study found that compounds similar to N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl were effective in reducing cell viability and inducing apoptosis in cancer cells without significant toxicity to normal cells .
Study 2: Neurological Applications
Another investigation focused on the neurological effects of N-(Cyanopyrazin) derivatives. These compounds showed promise as potential treatments for neurological disorders due to their selective antagonism at muscarinic receptors .
常见问题
Q. What are the key considerations for designing a synthetic route for this compound?
The synthesis should prioritize regioselectivity and functional group compatibility. For example:
- Piperidine-Pyrazine Coupling : The 3-cyanopyrazine moiety requires nucleophilic substitution at the pyrazine N-1 position, which is sterically hindered. Use Buchwald-Hartwig amination conditions (e.g., Pd catalysts, Xantphos ligands) to facilitate coupling with the piperidine nitrogen .
- Sulfonamide Formation : React 1,3,5-trimethylpyrazole-4-sulfonyl chloride with the piperidine-methyl intermediate under basic conditions (e.g., DIPEA in DCM) to avoid hydrolysis of the cyanopyrazine group .
- Purification : Use silica gel chromatography with gradient elution (hexane/EtOAc → EtOAc/MeOH) to separate byproducts arising from incomplete substitution .
Q. How can structural ambiguities in the final compound be resolved?
Combine multiple analytical techniques:
- NMR : Confirm substitution patterns via - and -NMR. For example, the methyl groups on the pyrazole ring (δ ~2.3 ppm) and the piperidine protons (δ ~3.0–4.0 ppm) should show distinct splitting patterns .
- HRMS : Validate the molecular formula (e.g., [M+H] expected for ) to rule out side products like overalkylated derivatives .
- X-ray Crystallography : If crystallizable, use single-crystal X-ray to resolve steric clashes between the cyanopyrazine and sulfonamide groups .
Q. What in vitro assays are suitable for initial biological screening?
- Enzyme Inhibition : Test against kinases (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ assays, as the pyrazine-sulfonamide scaffold is known to target ATP-binding pockets .
- Cellular Uptake : Measure intracellular concentrations via LC-MS in cell lines (e.g., HEK293) to assess permeability, particularly given the compound’s high logP (~3.5) .
Advanced Research Questions
Q. How can conflicting biological activity data across studies be reconciled?
- Solubility Effects : Differences in DMSO stock concentrations (>10% v/v) may induce aggregation. Use dynamic light scattering (DLS) to confirm colloidal stability and repeat assays with fresh dilutions in PBS .
- Metabolite Interference : Screen for metabolites (e.g., cyanopyrazine hydrolysis products) via HPLC-MS in cell lysates, as these may exhibit off-target activity .
- Species-Specific Variability : Compare activity in human vs. murine models to identify species-dependent target interactions, particularly in cytochrome P450 isoforms .
Q. What strategies optimize selectivity over related targets (e.g., PI3K vs. mTOR)?
- Computational Docking : Perform molecular dynamics simulations to identify residues critical for binding (e.g., hinge region Lys802 in mTOR vs. Val848 in PI3Kγ). Modify the cyanopyrazine’s electron-withdrawing groups to enhance π-π stacking with selective residues .
- Proteomic Profiling : Use kinome-wide selectivity screens (e.g., KINOMEscan®) to identify off-target hits. For example, bulkier substituents on the piperidine ring may reduce promiscuity .
Q. How should contradictory pharmacokinetic (PK) data from rodent vs. primate models be addressed?
- Plasma Protein Binding (PPB) : Measure PPB differences (e.g., rodent albumin vs. human α1-acid glycoprotein) using equilibrium dialysis. High PPB (>95%) in primates may explain reduced free drug levels .
- Metabolic Pathways : Identify species-specific CYP450 isoforms via liver microsome assays. For example, CYP3A4-mediated N-dealkylation in primates vs. CYP2D6 in rodents may require structural adjustments (e.g., fluorination of the piperidine methyl group) .
Methodological Notes
- Contradictory Synthesis Yields : If yields drop below 40% during scale-up, optimize reaction temperature (e.g., 80°C → 60°C) to suppress decomposition of the cyanopyrazine moiety .
- Data Reproducibility : Pre-treat reagents (e.g., dry DMF over molecular sieves) to avoid variability in water-sensitive steps like sulfonamide coupling .
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